molecular formula C8H15N B12992099 2-Cyclopropyl-3,3-dimethyl-azetidine

2-Cyclopropyl-3,3-dimethyl-azetidine

Cat. No.: B12992099
M. Wt: 125.21 g/mol
InChI Key: MTIQDCJQUMGVQG-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3,3-dimethyl-azetidine is a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2-Cyclopropyl-3,3-dimethyl-azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene . Another approach includes the use of metalated azetidines and practical C(sp3)–H functionalization .

Industrial Production Methods

Industrial production methods for azetidines typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to facilitate the efficient production of azetidines .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3,3-dimethyl-azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3,3-dimethyl-azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates the cleavage of N–C bonds, enabling the compound to participate in various chemical reactions. This unique reactivity is harnessed in medicinal chemistry to develop bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-3,3-dimethyl-azetidine is unique due to its specific substituents (cyclopropyl and dimethyl groups), which impart distinct chemical properties and reactivity compared to other azetidines.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-cyclopropyl-3,3-dimethylazetidine

InChI

InChI=1S/C8H15N/c1-8(2)5-9-7(8)6-3-4-6/h6-7,9H,3-5H2,1-2H3

InChI Key

MTIQDCJQUMGVQG-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1C2CC2)C

Origin of Product

United States

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